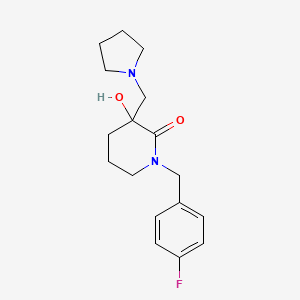![molecular formula C18H13N3O4 B6048171 (Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B6048171.png)
(Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid is an organic compound known for its unique structure and potential applications in various fields. This compound features a diazenyl group, an indole moiety, and a phenyl group, making it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Diazotization: The indole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with a β-keto acid, such as acetoacetic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Functionalized indole and phenyl derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Medicine
Industry
Dyes and Pigments: The compound’s diazenyl group makes it useful in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the diazenyl group can participate in redox reactions. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
4-Phenylbut-3-en-2-one: A compound with a similar butenone structure.
Uniqueness
Structural Complexity: The combination of indole, diazenyl, and phenyl groups in a single molecule is unique.
Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
属性
IUPAC Name |
(Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-15(11-6-2-1-3-7-11)10-14(18(24)25)20-21-16-12-8-4-5-9-13(12)19-17(16)23/h1-10,19,23H,(H,24,25)/b14-10-,21-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHRDGNWNGIBH-UGKRNMGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6048101.png)

![4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide](/img/structure/B6048127.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6048130.png)
![N-(3,5-dimethoxyphenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6048137.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B6048140.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6048152.png)
![3-benzyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6048165.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6048178.png)
![(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE](/img/structure/B6048188.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6048211.png)
![N-benzyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B6048217.png)
![1-(2-Methoxyethyl)-4-[[(5-naphthalen-2-yl-1,2,4-triazin-3-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B6048227.png)
